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Compound of Interest

Compound Name:
2-Methyl-2-(methylamino)propan-

1-ol

Cat. No.: B036536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-2-(methylamino)propan-1-ol (CAS No. 27646-80-6). Due to the limited availability of

published experimental spectra for this specific compound, this guide combines predicted

spectroscopic data based on its chemical structure with established experimental protocols for

the acquisition of such data. All quantitative data is summarized in structured tables for clarity

and ease of comparison.

Chemical Structure and Properties
2-Methyl-2-(methylamino)propan-1-ol is a bifunctional organic molecule containing a primary

alcohol and a secondary amine group. Its structure lends it to applications as a building block in

organic synthesis.[1][2]

Property Value

IUPAC Name 2-methyl-2-(methylamino)propan-1-ol[3]

CAS Number 27646-80-6[2][3]

Molecular Formula C₅H₁₃NO[2][3]

Molecular Weight 103.16 g/mol [2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based

on the structure of 2-Methyl-2-(methylamino)propan-1-ol, the following ¹H and ¹³C NMR

signals are predicted.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.45 Singlet 3H N-CH₃

~ 3.30 Singlet 2H CH₂-OH

~ 1.10 Singlet 6H -C(CH₃)₂

Variable Broad Singlet 2H NH and OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~ 30.0 N-CH₃

~ 23.0 -C(CH₃)₂

~ 55.0 -C(CH₃)₂

~ 70.0 CH₂-OH

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of small organic molecules is as follows:[4]

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-2-(methylamino)propan-
1-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

For ¹H NMR, a standard pulse program with a 30° pulse and a relaxation delay of 1-2

seconds is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to

obtain singlets for each carbon environment.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Predicted NMR Assignments

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR absorption bands for 2-Methyl-2-(methylamino)propan-1-ol are listed below.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H and N-H stretching

2960 - 2850 Strong C-H stretching (sp³ C-H)

1470 - 1450 Medium C-H bending

1150 - 1050 Strong
C-O stretching (primary

alcohol)

1100 - 1000 Medium C-N stretching

Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like 2-Methyl-2-(methylamino)propan-1-ol, the following "neat" sample

preparation is common:[5]

Sample Preparation: Place one drop of the neat liquid onto the surface of a salt plate (e.g.,

NaCl or KBr).

Assembly: Place a second salt plate on top of the first, creating a thin liquid film between

them.
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Data Acquisition: Place the sandwiched plates in the sample holder of an FT-IR spectrometer

and acquire the spectrum.

Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g.,

isopropanol or acetone) and store them in a desiccator.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data
A low-resolution mass spectrum obtained via electron ionization (EI) would be expected to

show the following key fragments. A high-resolution mass spectrum of the protonated molecule

has been reported with an m/z of 104 [M+H]⁺.[6]

m/z Interpretation

103 [M]⁺ (Molecular Ion)

88 [M - CH₃]⁺

72 [M - CH₂OH]⁺

58 [CH₃-NH-C(CH₃)₂]⁺

44 [CH₂=NH-CH₃]⁺

Experimental Protocol for GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile amines

like 2-Methyl-2-(methylamino)propan-1-ol.

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol or dichloromethane).

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable

capillary column (e.g., a low-polarity column). The oven temperature is programmed to ramp
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up to ensure separation of the analyte from the solvent and any impurities.

MS Detection: The eluent from the GC column is introduced into the ion source of a mass

spectrometer (typically using electron ionization). The mass analyzer scans a range of m/z

values to detect the molecular ion and its fragments.

Predicted Mass Spectrometry Fragmentation Pathway

[C₅H₁₃NO]⁺˙
m/z = 103

[M - CH₃]⁺
m/z = 88

- •CH₃

[M - CH₂OH]⁺
m/z = 72

- •CH₂OH

[C₂H₆N]⁺
m/z = 44

- C₂H₄

[C₃H₈N]⁺
m/z = 58

Click to download full resolution via product page

Predicted MS Fragmentation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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